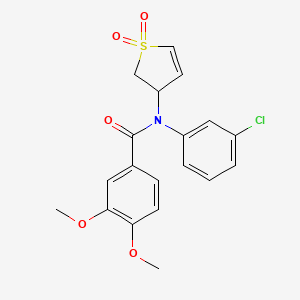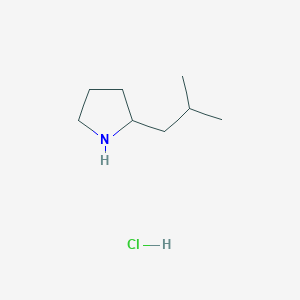
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential applications in various fields, including medicine and agriculture.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide involves the inhibition of specific enzymes and proteins in cancer cells and weeds. In cancer cells, this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. In weeds, this compound inhibits the activity of photosystem II, a protein complex that is essential for photosynthesis.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide has several biochemical and physiological effects. In cancer cells, this compound induces apoptosis, a process of programmed cell death that is essential for the removal of damaged or abnormal cells. In weeds, this compound inhibits the activity of photosystem II, leading to a decrease in the production of ATP, the energy currency of the cell.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high purity level. In addition, this compound has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. For example, this compound is toxic and should be handled with care. In addition, this compound may not be suitable for certain types of experiments, depending on the research question.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide. In medicine, further studies are needed to determine the efficacy and safety of this compound as an anticancer agent. In addition, studies are needed to investigate the potential of this compound as a treatment for other diseases, such as autoimmune disorders and infectious diseases.
In agriculture, further studies are needed to determine the efficacy and safety of this compound as a herbicide. In addition, studies are needed to investigate the potential of this compound as a treatment for other types of pests, such as insects and fungi.
Conclusion:
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research. This compound has potential applications in various fields, including medicine and agriculture. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide have been discussed in this paper. Further studies are needed to determine the full potential of this compound in various fields of scientific research.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide involves several steps. The first step involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride. This is followed by the reaction of 3,4-dimethoxybenzoyl chloride with 3-chloroaniline to form N-(3-chlorophenyl)-3,4-dimethoxybenzamide. Finally, the reaction of N-(3-chlorophenyl)-3,4-dimethoxybenzamide with thionyl chloride and 2,3-dihydrothiophene-1,1-dioxide leads to the formation of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide has been studied for its potential applications in various fields of scientific research. In medicine, this compound has been investigated for its potential as an anticancer agent. Studies have shown that N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
In agriculture, this compound has been studied for its potential as a herbicide. Studies have shown that N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide inhibits the growth of weeds by inhibiting the activity of photosystem II in chloroplasts.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO5S/c1-25-17-7-6-13(10-18(17)26-2)19(22)21(15-5-3-4-14(20)11-15)16-8-9-27(23,24)12-16/h3-11,16H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWLKOBBSNZKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2813083.png)
![4-Benzyl-1-[(4-chloronaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B2813084.png)

![3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid](/img/structure/B2813086.png)




![[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride](/img/structure/B2813096.png)


![Methyl (E)-4-oxo-4-[(6-oxo-2-pyrimidin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)amino]but-2-enoate](/img/structure/B2813102.png)
![N-(3,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2813104.png)
